1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a chemical compound with a unique structure that combines a pyrimidine ring with a pyrrolidine ring.
Preparation Methods
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the attachment of the pyrimidine moiety. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the pyrimidine moiety.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring but differs in its functional groups and biological activity.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine ring but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of the pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₆N₄O
- Molecular Weight: 220.27 g/mol
- CAS Number: 2168324-90-9
The compound features a pyrimidine ring fused with a pyrrolidine ring, which is crucial for its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets.
Synthesis
The synthesis typically involves:
- Pyrrolidine Ring Construction: Utilizing cyclic or acyclic precursors.
- Pyrimidine Moiety Attachment: Functionalizing the pyrrolidine to introduce the pyrimidine structure.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit varying degrees of anticancer activity. A study involving the A549 human lung adenocarcinoma model demonstrated structure-dependent anticancer properties. For instance:
Compound | Viability (%) | Notes |
---|---|---|
Compound 1 | 78–86% | Weak anticancer activity |
Compound 4 | 64% | Enhanced activity with substitutions |
Compound 6 | 61% | Increased cytotoxicity towards A549 cells |
Compound 8 | <50% | Most potent activity observed |
The study compared these compounds against cisplatin, a standard chemotherapeutic agent, highlighting their potential as alternatives or adjuncts in cancer treatment .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. It was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated significant antimicrobial properties, suggesting its utility in treating infections caused by resistant pathogens .
The mechanism by which this compound exerts its effects likely involves:
- Enzyme Inhibition: Binding to specific enzymes or receptors involved in cancer cell proliferation.
- Cell Cycle Disruption: Inducing apoptosis in cancer cells through modulation of cell signaling pathways.
Comparative Analysis with Similar Compounds
Comparative studies have highlighted the distinct biological profiles of this compound relative to others like Pyrrolidine-2,5-dione and Pyrazolo[3,4-d]pyrimidine. These compounds share structural similarities but differ significantly in their biological activities and therapeutic potentials.
Compound | Structure Type | Notable Activity |
---|---|---|
Pyrrolidine-2,5-dione | Pyrrolidine | Moderate anticancer activity |
Pyrazolo[3,4-d]pyrimidine | Pyrimidine | Varies; less targeted action |
This compound | Pyrimidine-Pyrrolidine hybrid | High anticancer and antimicrobial activity |
Properties
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBWLJDFKNAOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC2C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.